1-(2-chlorobenzyl)-4-[(4-fluoro-3-methoxybenzyl)amino]-2-pyrrolidinone
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Overview
Description
1-(2-chlorobenzyl)-4-[(4-fluoro-3-methoxybenzyl)amino]-2-pyrrolidinone is a chemical compound that has been the subject of scientific research for its potential applications in the field of medicine. This compound has been synthesized using various methods, and its mechanism of action and biochemical effects have been studied extensively.
Mechanism of Action
The mechanism of action of 1-(2-chlorobenzyl)-4-[(4-fluoro-3-methoxybenzyl)amino]-2-pyrrolidinone is not fully understood. However, it has been suggested that the compound may act by inhibiting the growth of cancer cells by inducing apoptosis or by inhibiting the activity of enzymes involved in cell division.
Biochemical and Physiological Effects:
Studies have shown that 1-(2-chlorobenzyl)-4-[(4-fluoro-3-methoxybenzyl)amino]-2-pyrrolidinone exhibits antitumor activity by inhibiting the growth of cancer cells. It has also been shown to exhibit anti-inflammatory activity by inhibiting the production of inflammatory cytokines.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(2-chlorobenzyl)-4-[(4-fluoro-3-methoxybenzyl)amino]-2-pyrrolidinone in lab experiments include its potential as a novel therapeutic agent for cancer and inflammatory diseases. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
Future research on 1-(2-chlorobenzyl)-4-[(4-fluoro-3-methoxybenzyl)amino]-2-pyrrolidinone should focus on understanding its mechanism of action and its potential use as a therapeutic agent for cancer and inflammatory diseases. Further studies should also investigate its potential toxicity and the development of more efficient synthesis methods.
Synthesis Methods
The synthesis of 1-(2-chlorobenzyl)-4-[(4-fluoro-3-methoxybenzyl)amino]-2-pyrrolidinone has been achieved using different methods, including the reaction of 2-chlorobenzaldehyde with 4-fluoro-3-methoxybenzylamine, followed by cyclization with pyrrolidine and subsequent reduction. Another method involves the reaction of 2-chlorobenzyl chloride with 4-fluoro-3-methoxybenzylamine, followed by cyclization with pyrrolidine and reduction.
Scientific Research Applications
1-(2-chlorobenzyl)-4-[(4-fluoro-3-methoxybenzyl)amino]-2-pyrrolidinone has been studied extensively for its potential applications in the field of medicine. It has been found to exhibit antitumor activity and has been tested against various cancer cell lines. It has also been studied for its potential use as an anti-inflammatory agent.
properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-4-[(4-fluoro-3-methoxyphenyl)methylamino]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClFN2O2/c1-25-18-8-13(6-7-17(18)21)10-22-15-9-19(24)23(12-15)11-14-4-2-3-5-16(14)20/h2-8,15,22H,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFWDMCOAWMIDIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CNC2CC(=O)N(C2)CC3=CC=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorobenzyl)-4-[(4-fluoro-3-methoxybenzyl)amino]-2-pyrrolidinone |
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